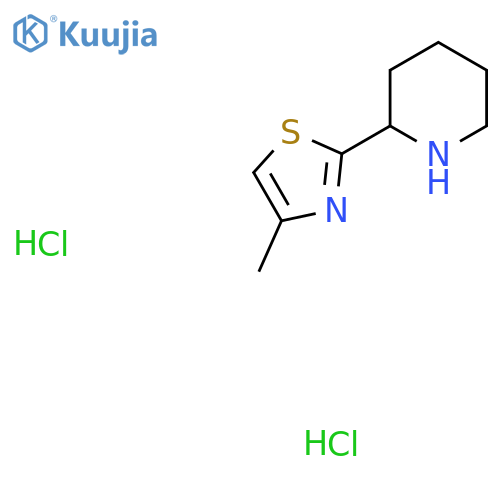Cas no 2361645-29-4 (4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride)

2361645-29-4 structure
商品名:4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride
4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride
- 2361645-29-4
- EN300-7433959
- 2-(4-methyl-1,3-thiazol-2-yl)piperidine dihydrochloride
-
- インチ: 1S/C9H14N2S.2ClH/c1-7-6-12-9(11-7)8-4-2-3-5-10-8;;/h6,8,10H,2-5H2,1H3;2*1H
- InChIKey: JTURFXFPXQCQEI-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.S1C=C(C)N=C1C1CCCCN1
計算された属性
- せいみつぶんしりょう: 254.0411251g/mol
- どういたいしつりょう: 254.0411251g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 152
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.2Ų
4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7433959-0.1g |
2-(4-methyl-1,3-thiazol-2-yl)piperidine dihydrochloride |
2361645-29-4 | 95.0% | 0.1g |
$140.0 | 2025-03-11 | |
| 1PlusChem | 1P028LY8-1g |
2-(4-methyl-1,3-thiazol-2-yl)piperidinedihydrochloride |
2361645-29-4 | 95% | 1g |
$679.00 | 2024-05-23 | |
| Aaron | AR028M6K-5g |
2-(4-methyl-1,3-thiazol-2-yl)piperidinedihydrochloride |
2361645-29-4 | 95% | 5g |
$2016.00 | 2023-12-15 | |
| Aaron | AR028M6K-1g |
2-(4-methyl-1,3-thiazol-2-yl)piperidinedihydrochloride |
2361645-29-4 | 95% | 1g |
$712.00 | 2025-02-16 | |
| Aaron | AR028M6K-10g |
2-(4-methyl-1,3-thiazol-2-yl)piperidinedihydrochloride |
2361645-29-4 | 95% | 10g |
$2976.00 | 2023-12-15 | |
| 1PlusChem | 1P028LY8-10g |
2-(4-methyl-1,3-thiazol-2-yl)piperidinedihydrochloride |
2361645-29-4 | 95% | 10g |
$2715.00 | 2024-05-23 | |
| 1PlusChem | 1P028LY8-100mg |
2-(4-methyl-1,3-thiazol-2-yl)piperidinedihydrochloride |
2361645-29-4 | 95% | 100mg |
$228.00 | 2024-05-23 | |
| Aaron | AR028M6K-250mg |
2-(4-methyl-1,3-thiazol-2-yl)piperidinedihydrochloride |
2361645-29-4 | 95% | 250mg |
$300.00 | 2025-02-16 | |
| Aaron | AR028M6K-2.5g |
2-(4-methyl-1,3-thiazol-2-yl)piperidinedihydrochloride |
2361645-29-4 | 95% | 2.5g |
$1370.00 | 2025-02-16 | |
| 1PlusChem | 1P028LY8-50mg |
2-(4-methyl-1,3-thiazol-2-yl)piperidinedihydrochloride |
2361645-29-4 | 95% | 50mg |
$173.00 | 2024-05-23 |
4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride 関連文献
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
2361645-29-4 (4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride) 関連製品
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 55290-64-7(Dimethipin)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
